molecular formula C20H20N2O4S2 B2584879 3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide CAS No. 868676-67-9

3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide

Cat. No. B2584879
CAS RN: 868676-67-9
M. Wt: 416.51
InChI Key: BVPCNYMLDCYURQ-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to the class of sulfonamide derivatives and has been shown to exhibit promising pharmacological properties in various studies.

Scientific Research Applications

Photodynamic Therapy Potential

The compound's derivatives, especially those substituted with zinc(II) phthalocyanine, have been explored for their photodynamic therapy applications in cancer treatment. They demonstrate good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, essential for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial and Cytotoxic Activities

Various derivatives of this compound have been synthesized and investigated for their antimicrobial activity. Certain derivatives showed high antibacterial activity, with notable effects against C. parapsilosis and C. glabrata. Additionally, some derivatives demonstrated significant cytotoxicity against human leukemia cells and mouse embryonic fibroblast cells, indicating potential in cancer research (Dawbaa, Evren, Cantürk, & Yurttaş, 2021).

Anticonvulsant Properties

Derivatives containing a sulfonamide thiazole moiety have shown anticonvulsant activity, with certain compounds offering protection against convulsions. This suggests a potential application in treating seizure-related disorders (Farag et al., 2012).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S2/c1-14-19(15-8-10-16(26-2)11-9-15)22-20(27-14)21-18(23)12-13-28(24,25)17-6-4-3-5-7-17/h3-11H,12-13H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPCNYMLDCYURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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